4-Chloro-1-methyl-1H-imidazole-5-sulfonamide

Description

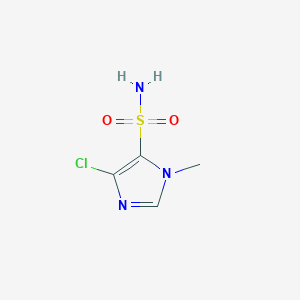

4-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a substituted imidazole derivative characterized by a chloro group at position 4, a methyl group at position 1, and a sulfonamide group at position 5 of the imidazole ring. This compound is of interest in medicinal and agrochemical research due to the sulfonamide moiety, which is known to enhance solubility and bioavailability.

Properties

Molecular Formula |

C4H6ClN3O2S |

|---|---|

Molecular Weight |

195.63 g/mol |

IUPAC Name |

5-chloro-3-methylimidazole-4-sulfonamide |

InChI |

InChI=1S/C4H6ClN3O2S/c1-8-2-7-3(5)4(8)11(6,9)10/h2H,1H3,(H2,6,9,10) |

InChI Key |

MYFJYLFISMBHAX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Chloro-1-methyl-1H-imidazole-5-sulfonamide

General Synthetic Strategy

The synthesis of this compound generally involves:

- Step 1: Construction or procurement of the 4-chloro-1-methylimidazole core.

- Step 2: Introduction of the sulfonamide group at the 5-position of the imidazole ring.

The key challenge is selective functionalization at the 5-position without affecting the methyl group at N-1 or the chloro substituent at the 4-position.

Synthetic Route Overview

Starting Material Preparation: 4-Chloro-1-methylimidazole

- Methylation of 4-chloroimidazole at the N-1 position is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, 4-chloro-1-methylimidazole can be prepared by direct substitution reactions on imidazole derivatives.

Sulfonamide Group Introduction

- The sulfonamide group is introduced via sulfonyl chloride intermediates , particularly using reagents like methanesulfonyl chloride or chlorosulfonic acid derivatives.

- The reaction of 4-chloro-1-methylimidazole with sulfonyl chlorides under controlled conditions yields the sulfonamide at the 5-position.

- Typical conditions involve anhydrous solvents (e.g., dichloromethane, ethyl acetate) and bases such as triethylamine or potassium carbonate to neutralize the released HCl.

Detailed Preparation Method from Literature and Patents

A representative synthesis based on related imidazole sulfonamide derivatives includes:

Note: While the exact sulfonamide substitution at the 5-position requires selective conditions, the use of sulfonyl chlorides like methanesulfonyl chloride is crucial for introducing the sulfonamide function.

Industrial Synthesis Insights

- Industrial processes optimize reaction times, temperature control, and solvent recycling to improve yield and reduce environmental impact.

- Continuous flow reactors and controlled addition of reagents (e.g., thionyl chloride or sulfuryl chloride) are used to minimize side reactions.

- Purification typically involves recrystallization from solvents such as methanol or ethyl acetate, ensuring product purity above 95%.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Azeotropic Dehydration Nitration | 5-chloro-1-methylimidazole + nitric acid in toluene | Environmentally friendly; high yield; low NOx emission | Requires azeotropic distillation setup |

| Sulfonyl Chloride Reaction | Reaction of imidazole derivatives with methanesulfonyl chloride | High reactivity; selective sulfonamide formation | Sensitive to moisture; requires anhydrous conditions |

| Thionyl Chloride Mediated Chlorination | Use of thionyl chloride to introduce chloro substituent | Efficient chlorination; good yields | Toxic reagents; requires careful handling |

Experimental Data and Reaction Conditions Summary

| Parameter | Typical Values | Notes |

|---|---|---|

| Solvents | Ethyl acetate, dichloromethane, toluene, methanol | Solvent choice affects yield and purity |

| Temperature | 0°C to reflux (65-85°C) | Controlled to avoid decomposition |

| Reaction Time | 3 to 8 hours | Depends on step and scale |

| Base | Potassium carbonate, triethylamine | Neutralizes HCl byproduct |

| Yield | 70-95% | High yields achievable with optimized conditions |

| Purity | >95% (HPLC, NMR confirmed) | Confirmed by recrystallization and chromatographic methods |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products such as 4-amino-1-methyl-1H-imidazole-5-sulfonamide or 4-thio-1-methyl-1H-imidazole-5-sulfonamide can be formed.

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfinamides.

Scientific Research Applications

4-Chloro-1-methyl-1H-imidazole-5-sulfonamide has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is used in the development of advanced materials such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)

- Structure: Features a cyano group at position 2, a p-tolyl group at position 5, and dimethyl substitution on the sulfonamide.

- Properties: Used as a fungicide due to its stability and bioactivity. The p-tolyl group enhances lipophilicity, while the cyano group increases electrophilicity .

- Comparison : Unlike 4-Chloro-1-methyl-1H-imidazole-5-sulfonamide, cyazofamid’s bulky aromatic substituents likely improve membrane permeability but reduce aqueous solubility.

b. 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

- Structure : Positional isomer with sulfonyl chloride at position 4 and chloro at position 3.

- Properties : A reactive intermediate in sulfonamide synthesis. The sulfonyl chloride group allows nucleophilic substitution with amines to form sulfonamides .

- Comparison : The sulfonyl chloride’s reactivity contrasts with the sulfonamide’s stability, highlighting the importance of functional group placement in synthetic applications.

Substituent Modifications

a. 4-Chloro-5-methyl-1H-imidazole

- Structure : Lacks the sulfonamide group but retains the chloro and methyl substituents.

- Properties: Simpler structure with lower molecular weight; used as a building block in heterocyclic chemistry.

- Comparison : Demonstrates how sulfonamide addition can enhance hydrogen-bonding capacity and solubility.

b. 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole

- Structure : Features aromatic substituents (chlorophenyl and phenyl) at positions 1 and 4.

- Melting point: 126–128°C .

- Comparison : The aromatic groups confer rigidity and lipophilicity, contrasting with the sulfonamide’s polar nature in the target compound.

Positional Isomerism and Bioactivity

- 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl Chloride : Nitro group at position 4 instead of chloro. Nitro groups are electron-withdrawing, altering electronic distribution and reactivity. This compound is a precursor to sulfonamides but may exhibit toxicity due to the nitro group .

- Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m) : Ester and bromophenyl substituents. The ester group increases hydrolytic instability compared to sulfonamides, limiting pharmaceutical utility .

Data Tables

Table 1: Key Structural and Physical Properties

Table 2: Functional Group Impact on Properties

Research Implications

Biological Activity

4-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a heterocyclic compound notable for its biological activity, particularly in antimicrobial and anticancer applications. This compound belongs to the sulfonamide class, which is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This article explores its biological activity, including mechanisms of action, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H6ClN3O2S. It features an imidazole ring substituted with a chlorine atom and a sulfonamide group, contributing to its reactivity and biological properties.

Target Enzyme: The primary target of this compound is dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis.

Mode of Action:

- Inhibition of Folate Synthesis: The compound mimics para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthetase. This prevents the formation of dihydrofolate, ultimately disrupting DNA synthesis and bacterial cell division.

- Anticancer Activity: In vitro studies indicate that derivatives containing imidazole moieties exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis through caspase activation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones, indicating potent antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 14 |

Anticancer Activity

The compound's anticancer potential was assessed in a series of experiments involving different cancer cell lines.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HeLa | 6–7 | Yes |

| HCT-116 | 11 | Yes |

| MCF-7 | 49–82 | Limited |

The IC50 values indicate the concentration required for 50% inhibition of cell viability. Notably, the compound exhibited selective toxicity towards cancer cells compared to non-tumor cells, highlighting its potential as an anticancer agent .

Case Studies

-

Cytotoxicity in Cancer Research:

A recent study synthesized several derivatives of imidazole and assessed their cytotoxicity in HeLa cells. Compounds with structural similarities to this compound showed promising results, indicating that modifications could enhance efficacy while reducing toxicity to normal cells . -

Antimicrobial Efficacy:

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, including this compound. Results indicated that these compounds were effective against resistant strains of bacteria, suggesting their potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-1-methyl-1H-imidazole-5-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of imidazole precursors followed by sulfonamide functionalization. For example, chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux, while sulfonamide introduction may require coupling with sulfonyl chlorides in anhydrous dichloromethane with a base like triethylamine. Reaction optimization should focus on temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) and stoichiometric ratios (1:1.2 molar ratio of imidazole to sulfonyl chloride) .

- Validation : Monitor intermediates via TLC and characterize using NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ to resolve imidazole ring protons (δ 7.5–8.5 ppm) and sulfonamide NH signals (broad singlet near δ 6.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ for C₅H₇ClN₄O₂S, expected m/z ≈ 230.99).

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. Key steps:

- Grow crystals via slow evaporation in ethanol/water (1:1).

- Collect data with a Mo-Kα source (λ = 0.71073 Å) and refine using Olex2 or WinGX.

- Validate hydrogen bonding networks (e.g., sulfonamide N–H⋯O interactions) .

- Data Interpretation : Compare experimental results with DFT calculations to address discrepancies in tautomeric forms or steric effects .

Q. What strategies can mitigate contradictions in spectroscopic data for sulfonamide-functionalized imidazoles?

- Troubleshooting :

- NMR Solvent Effects : Use DMSO-d₆ to enhance NH proton visibility, avoiding CDCl₃ if exchange broadening occurs.

- Dynamic Processes : Variable-temperature NMR can resolve rotational barriers in sulfonamide groups.

- Impurity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate and identify byproducts .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

- SAR Studies :

- Introduce electron-withdrawing groups (e.g., NO₂ at the 5-position) to enhance electrophilicity and interaction with biological targets.

- Assess activity via enzyme inhibition assays (e.g., carbonic anhydrase) or microbial growth inhibition (MIC values).

- Correlate Hammett σ values with bioactivity trends .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.